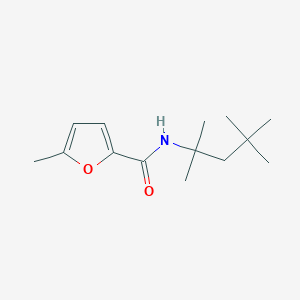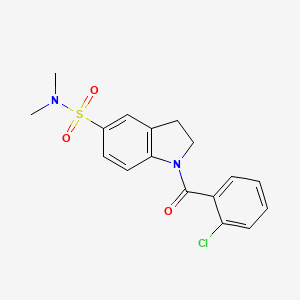
5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide
Vue d'ensemble
Description
5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide is a synthetic chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including pharmacology, biochemistry, and physiology. In
Mécanisme D'action
The mechanism of action of 5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide involves its interaction with the GABAA receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When this compound binds to the receptor, it enhances the activity of GABA by increasing the affinity of the receptor for the neurotransmitter. This leads to an increase in chloride ion influx into the neuron, which hyperpolarizes the cell and reduces its excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. In vitro studies have shown that it enhances the activity of GABA at the GABAA receptor, leading to an increase in chloride ion influx and a reduction in neuronal excitability. This effect has been observed in both cultured neurons and brain slices. In vivo studies have shown that it has anxiolytic and sedative effects in rodents, which are consistent with its mechanism of action. However, further research is needed to fully understand its effects on other physiological systems and its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide in lab experiments is its ability to selectively modulate the GABAA receptor. This allows researchers to study the effects of GABAergic signaling in a controlled manner. Additionally, its synthetic nature allows for precise control over its concentration and purity, which is important for reproducibility in research. However, one limitation is that its effects may be specific to certain types of neurons or receptors, which could limit its usefulness in certain experimental paradigms. Additionally, its potential therapeutic applications may be limited by its ability to cross the blood-brain barrier and its potential side effects.
Orientations Futures
There are several future directions for research on 5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide. One area of interest is its potential as a therapeutic agent for anxiety and sleep disorders. Further studies are needed to determine its efficacy and safety in humans. Another direction is its use as a tool for studying protein-ligand interactions and enzyme activity. Its unique properties could make it useful for identifying new drug targets and developing new therapies. Additionally, its effects on neuronal activity and synaptic transmission could be further explored to better understand its mechanism of action and potential applications in neuroscience research.
Applications De Recherche Scientifique
5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide has been found to have potential applications in various scientific research fields. In pharmacology, it has been investigated as a potential drug candidate due to its ability to modulate certain receptors in the brain. Specifically, it has been shown to act as a positive allosteric modulator of the GABAA receptor, which is involved in the regulation of anxiety and sleep. In biochemistry, it has been used as a tool to study protein-ligand interactions and as a probe for the detection of certain enzymes. In physiology, it has been studied for its effects on neuronal activity and synaptic transmission.
Propriétés
IUPAC Name |
5-methyl-N-(2,4,4-trimethylpentan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10-7-8-11(17-10)12(16)15-14(5,6)9-13(2,3)4/h7-8H,9H2,1-6H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPPNUXWAQNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-bromophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4680202.png)

![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4680229.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680236.png)
![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4680239.png)
![4-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4680241.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4680246.png)

![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4680260.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4680268.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-4-piperidinecarboxamide](/img/structure/B4680303.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(isopropylthio)benzamide](/img/structure/B4680310.png)
![2-(2-methylphenoxy)-N'-[(3-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4680312.png)